REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][C:14]([O:16]CC)=O)[N:12]=2)[CH:5]=[CH:6][CH:7]=1.O1CCOCC1.[NH4+:25].[OH-]>>[Br:1][C:2]1[CH:3]=[C:4]([C:8]2[S:9][CH:10]=[C:11]([CH2:13][C:14]([NH2:25])=[O:16])[N:12]=2)[CH:5]=[CH:6][CH:7]=1 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)C=1SC=C(N1)CC(=O)OCC
|
Name
|
Example 2
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
to facilitate mixing
|
Type
|
FILTRATION
|
Details
|
the crystalline product was filtered
|
Type
|
CUSTOM
|
Details
|
When recrystallized from alcohol, it
|
Type
|
CUSTOM
|
Details
|
melted 152°-154° C.
|
Reaction Time |
10 d |
Name
|
|
Type
|
|
Smiles
|
BrC=1C=C(C=CC1)C=1SC=C(N1)CC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |